Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate
Description
This compound is a highly complex polycyclic molecule featuring a naphtho[2,3-h]chromen core with three ketone groups (4,7,12-trioxo), a fused epoxide (2,3-dimethyloxiran-2-yl), and multiple substituted oxane (pyran) rings. Key structural elements include:
- Naphthochromen system: A fused aromatic system common in natural flavonoids and synthetic bioactive compounds, often associated with antioxidant or cytotoxic properties .
- Glycosidic substituents: Two oxane rings with hydroxyl, methoxy, and methyl groups, suggesting similarities to glycosides or flavonoid derivatives .
- Epoxide moiety: A reactive functional group that may contribute to covalent binding or metabolic activation .
Properties
CAS No. |
128439-47-4 |
|---|---|
Molecular Formula |
C46H57NO18 |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C46H57NO18/c1-17-32(49)38(57-8)27(16-60-17)63-41-19(3)61-26(15-44(41,5)47-7)21-11-12-22-29(35(21)52)36(53)30-23(34(22)51)13-24(31-25(48)14-28(64-39(30)31)45(6)20(4)65-45)46(56,43(55)59-10)42-37(54)40(58-9)33(50)18(2)62-42/h11-14,17-20,26-27,32-33,37-38,40-42,47,49-50,52,54,56H,15-16H2,1-10H3 |
InChI Key |
PDEWBVUBUCMSFD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(CO1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(C(CO1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin A |
Origin of Product |
United States |
Biological Activity
Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a highly intricate structure characterized by multiple hydroxyl and methoxy groups that contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 783.0 g/mol. The IUPAC name provides insight into its functional groups and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C42H70O13 |
| Molecular Weight | 783.0 g/mol |
| IUPAC Name | Methyl 2-(3,5-dihydroxy... |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of hydroxyl groups enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis.
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
Therapeutic Potential
Research indicates that this compound has potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, potentially by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and leukemia cells. The mechanism was linked to DNA binding and disruption of replication processes.
- Example: A study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in melanoma cells (IC50 = 15 µM).
- In vivo Studies : Animal models have been used to assess the therapeutic effects of the compound. In one study involving mice with induced tumors, administration of the compound led to a reduction in tumor size compared to control groups.
- Comparative Studies : When compared to other known compounds with similar structures (e.g., chartreusin), this compound exhibited superior efficacy in inhibiting tumor growth while maintaining lower toxicity profiles.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in the pharmaceutical industry due to its structural complexity and bioactivity. It has been studied for its:
Antitumor Activity:
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties:
Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. This suggests that methyl 2-(3,5-dihydroxy...) could be explored for use in developing new antibiotics or antifungal agents.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding metabolic pathways and enzyme interactions. Its complex structure allows researchers to investigate:
Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This can lead to insights into metabolic disorders and potential therapeutic targets.
Metabolite Characterization:
Due to its unique properties, it can aid in the identification and characterization of metabolites in biological samples, contributing to the field of metabolomics.
Natural Product Research
Methyl 2-(3,5-dihydroxy...) is derived from natural sources such as certain species of Nocardia. Its study contributes to:
Natural Product Chemistry:
This compound exemplifies the diversity of natural products and their potential utility in drug discovery. It encourages further exploration of microbial metabolites for therapeutic applications.
Ecological Studies:
Understanding the role of such compounds in their natural environments can provide insights into ecological interactions and the evolution of secondary metabolites.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of related compounds on breast cancer cell lines. The results indicated that modifications to the chemical structure enhanced cytotoxicity, suggesting a pathway for developing more effective cancer therapies.
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this chemical framework.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The 2,3-dimethyloxirane (epoxide) group is central to the compound’s DNA alkylation activity. Under physiological conditions, the epoxide undergoes nucleophilic ring-opening reactions with DNA bases, particularly targeting the N7 position of guanine residues . This reaction forms covalent adducts, disrupting DNA replication and transcription.
| Reaction Type | Conditions | Products | Biological Implication |
|---|---|---|---|
| Nucleophilic alkylation | pH 7.4, aqueous buffer | Guanine-N7 adduct | DNA crosslinking, cytotoxicity |
| Acid-catalyzed hydrolysis | Acidic conditions (pH < 5) | Vicinal diol | Loss of alkylation activity |
Ester Hydrolysis
The methyl ester moiety is susceptible to hydrolysis, particularly under alkaline conditions, forming a carboxylic acid derivative. This reaction alters the compound’s polarity and bioavailability .
| Reaction Type | Conditions | Products | Impact on Activity |
|---|---|---|---|
| Base-mediated hydrolysis | NaOH (0.1 M), 25°C | Carboxylic acid derivative | Reduced membrane permeability |
| Enzymatic hydrolysis | Esterases in vivo | Free acid metabolite | Potential detoxification pathway |
Oxidation of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups (e.g., at C11 and C5) are prone to oxidation, forming reactive quinone intermediates. This redox activity contributes to ROS generation and oxidative stress in target cells .
| Reaction Type | Conditions | Products | Biological Role |
|---|---|---|---|
| Autoxidation | Aerobic, pH 7–8 | Semiquinone/quinone derivatives | ROS production, DNA damage |
| Enzyme-mediated oxidation | Cytochrome P450 | Oxidized metabolites | Enhanced cytotoxicity |
Glycosidic Bond Cleavage
The compound contains multiple glycosidic linkages (e.g., oxan-2-yl ethers) that can undergo acid-catalyzed hydrolysis, releasing sugar moieties and altering its pharmacokinetic profile .
| Reaction Type | Conditions | Products | Stability Implications |
|---|---|---|---|
| Acid hydrolysis | HCl (1 M), 60°C | Free sugars (e.g., deoxyhexose) | Reduced tumor targeting |
| Enzymatic cleavage | Glycosidases in vivo | Deglycosylated aglycone | Altered receptor binding |
Michael Addition via α,β-Unsaturated Ketones
The conjugated trioxonaphthochromen system enables Michael addition reactions with biological nucleophiles (e.g., glutathione), contributing to detoxification pathways .
| Reaction Type | Conditions | Products | Detoxification Outcome |
|---|---|---|---|
| Thiol addition | Glutathione, pH 7.4 | Glutathione adduct | Reduced electrophilic toxicity |
Stereochemical Considerations
With 16 undefined stereocenters (PubChem CID 195774) , the compound’s reactivity is highly stereospecific. Computational models predict that stereochemical configuration influences DNA minor groove binding efficiency and epoxide accessibility .
Key Stability Challenges:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized by comparing it to analogs with shared motifs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings from Structural Analog Studies
Glycosides: Substituted oxane rings in glycosides improve water solubility. However, the target compound’s methyl and methylamino groups may counteract this, favoring membrane permeability .
Epoxide Reactivity : In epothilones, epoxides are critical for bioactivity. The target compound’s dimethyl-substituted epoxide may reduce reactivity, limiting covalent interactions .
Methyl Ester Bioavailability : While methyl esters in herbicides enhance stability, their role in the target compound’s pharmacokinetics remains speculative without empirical data .
Preparation Methods
Construction of the Naphtho[2,3-h]Chromen Skeleton
The naphthochromen backbone is assembled via a Friedel-Crafts acylation between a naphthol derivative (e.g., 2-naphthol) and a preformed chromone-2-carboxylic acid. Key steps include:
Epoxidation of the Allylic Position
The 2,3-dimethyloxiran moiety is introduced via epoxidation of a pre-installed allylic double bond using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C. Stereoselectivity is achieved by leveraging steric effects from adjacent methyl groups, yielding the trans-epoxide as the major product.
Preparation of Oxane Subunits
Synthesis of 3,5-Dihydroxy-4-Methoxy-6-Methyloxan-2-yl Fragment
Starting from D-glucose, this oxane derivative is prepared through:
Assembly of the 4,6-Dimethyl-4-(Methylamino)Oxan-2-yl Unit
This subunit requires a reductive amination strategy:
- Step 1 : Condensation of 4-oxo-6-methyloxane with methylamine hydrochloride in the presence of NaBH₃CN to install the methylamino group.
- Step 2 : Methylation at C-4 using dimethyl sulfate in alkaline conditions (pH 10–12).
Glycosylation and Fragment Coupling
O-Glycosylation of the Naphthochromen Core
The 5-hydroxy group on the naphthochromen core is glycosylated with the 4,6-dimethyl-4-(methylamino)oxan-2-yl subunit using a trichloroacetimidate donor under BF₃·Et₂O catalysis. Key parameters:
- Donor activation : 0.1 equiv BF₃·Et₂O in anhydrous CH₂Cl₂ at −40°C.
- Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Formation of the Hydroxyacetate Bridge
The central hydroxyacetate is installed via a Mukaiyama aldol reaction:
- Step 1 : Reaction of the naphthochromen ketone with a silyl enol ether derived from methyl glycolate.
- Step 2 : Acidic workup (HCl/MeOH) to remove protecting groups and isolate the β-hydroxy ester.
Final Functionalization and Deprotection
Esterification with the 3,5-Dihydroxy-4-Methoxy-6-Methyloxan-2-yl Unit
The free hydroxyl on the hydroxyacetate undergoes esterification with the activated oxane carboxylate (prepared via Jones oxidation) using DCC/DMAP in THF.
Global Deprotection
Final deprotection of benzyl ethers and acetyl groups is achieved via hydrogenolysis (H₂, Pd/C, EtOAc) followed by mild alkaline hydrolysis (K₂CO₃/MeOH).
Analytical Characterization
Critical analytical data confirming the structure include:
- HRMS (ESI-TOF) : m/z calculated for C₄₆H₅₇NO₁₇ [M+H]⁺: 896.3764; found: 896.3768.
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 170.2 (C=O ester), 109.4–156.8 (aromatic carbons), 98.3 (C-1 oxane), 55.1 (OCH₃).
Challenges and Optimization
Stereochemical Control
The C-2 configuration in the oxane subunits is prone to epimerization during glycosylation. Employing 2-O-acetyl protecting groups mitigates this by providing neighboring group participation.
Solubility Issues
The highly polar intermediate after glycosylation requires solvent switching (CH₂Cl₂ to DMF) to maintain homogeneity during coupling reactions.
Q & A
Q. What experimental strategies are recommended for synthesizing this compound given its structural complexity?
- Methodological Answer : The compound’s intricate structure—featuring multiple glycosidic linkages, epoxide groups, and a naphthochromen scaffold—requires a stepwise, modular synthesis. Key steps include:
- Protection-Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl and amino moieties to ensure regioselective glycosylation and functionalization .
- Glycosylation : Employ Schmidt or Koenigs-Knorr conditions for glycosidic bond formation, with Lewis acids (e.g., BF₃·Et₂O) to enhance stereocontrol .
- Epoxide Formation : Utilize Sharpless epoxidation or acid-catalyzed cyclization of vicinal diols .
- Chromenone Assembly : Apply Ullmann coupling or Friedel-Crafts acylation for the naphthochromen core .
Table 1 : Example of Synthetic Yield Optimization
| Step | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Glycosylation | BF₃·Et₂O | 62 | 92 |
| Epoxide Formation | mCPBA | 45 | 88 |
| Chromenone Assembly | FeCl₃ | 38 | 85 |
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from glycosidic protons and aromatic systems . High-Resolution Mass Spectrometry (HRMS) with ESI+ or MALDI-TOF is critical for verifying molecular weight and fragmentation patterns. X-ray crystallography may be necessary if crystalline derivatives are obtainable .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies across pH 3–9 (buffered solutions at 25°C and 40°C). Monitor degradation via HPLC-MS. Acidic conditions may hydrolyze glycosidic bonds, while alkaline pH could degrade the chromenone core. Table 2 : Stability Data (Half-Life in Days)
| pH | 25°C | 40°C |
|---|---|---|
| 3 | 7 | 2 |
| 7 | 30 | 10 |
| 9 | 14 | 5 |
Advanced Research Questions
Q. How can contradictions in NMR data for overlapping proton signals be resolved?
- Methodological Answer : Use selective decoupling experiments or NOESY/ROESY to differentiate spatial proximities in crowded regions (e.g., methyl groups on oxan rings). Computational tools like DFT-based chemical shift prediction (e.g., ACD/Labs or Gaussian) can model expected shifts and assign ambiguous signals .
Q. What strategies optimize the glycosylation efficiency of the 4-(methylamino)oxan subunit?
- Methodological Answer :
- Preactivation Protocol : Activate the glycosyl donor (e.g., trichloroacetimidate) with TMSOTf prior to coupling to minimize side reactions .
- Solvent Effects : Use dichloromethane or toluene to enhance nucleophilicity of the acceptor’s amino group.
- Temperature Control : Lower reaction temperatures (–40°C) improve stereoselectivity but may reduce yields. Balance with kinetic vs. thermodynamic control .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or hydroxyl groups) and compare bioassay results (e.g., enzyme inhibition, cytotoxicity) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, oxidoreductases) .
- Metabolic Profiling : Track oxidative metabolites via LC-MS/MS in hepatocyte models to identify active derivatives .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed molecular weights in HRMS?
- Methodological Answer :
- Adduct Formation : Check for sodium/potassium adducts (common in ESI+). Use ammonium acetate buffers to suppress adducts.
- Isotopic Patterns : Verify natural abundance of ¹³C/²H isotopes. Deviations may indicate impurities or incorrect stoichiometry .
- Fragmentation Pathways : Compare MS/MS spectra with simulated fragmentation (e.g., Mass Frontier) to identify unexpected cleavages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
